(2E)-3-{4-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{4-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure that includes a cyclohexylcarbamoyl group, a methoxyphenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexylcarbamoyl Intermediate: Cyclohexylamine reacts with a suitable acylating agent to form the cyclohexylcarbamoyl intermediate.
Methoxylation: The intermediate is then reacted with a methoxyphenyl compound under specific conditions to introduce the methoxy group.
Esterification and Deprotection: The final step involves esterification followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-{4-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{4-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid: shares similarities with other compounds that have cyclohexylcarbamoyl and methoxyphenyl groups, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H21NO4/c19-16(18-14-4-2-1-3-5-14)12-22-15-9-6-13(7-10-15)8-11-17(20)21/h6-11,14H,1-5,12H2,(H,18,19)(H,20,21) |
InChI Key |
AQTAJWNDBXAVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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